molecular formula C11H16ClNO2 B6231122 ethyl 3-(2-aminoethyl)benzoate hydrochloride CAS No. 69732-18-9

ethyl 3-(2-aminoethyl)benzoate hydrochloride

Cat. No.: B6231122
CAS No.: 69732-18-9
M. Wt: 229.70 g/mol
InChI Key: JNWUCLWOFQASFO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethyl)benzoate hydrochloride is a chemical compound that belongs to the class of aromatic esters. It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an aminoethyl group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-aminoethyl)benzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is obtained through a series of purification steps, including filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 3-(2-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various cellular pathways.

Comparison with Similar Compounds

Ethyl 3-(2-aminoethyl)benzoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 3-aminobenzoate: Lacks the aminoethyl group, resulting in different chemical reactivity and biological activity.

    Methyl 3-(2-aminoethyl)benzoate: Contains a methyl ester group instead of an ethyl ester, leading to variations in physical and chemical properties.

    3-(2-aminoethyl)benzoic acid: The free acid form, which has different solubility and reactivity compared to the ester derivative.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

69732-18-9

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

ethyl 3-(2-aminoethyl)benzoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12;/h3-5,8H,2,6-7,12H2,1H3;1H

InChI Key

JNWUCLWOFQASFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCN.Cl

Purity

95

Origin of Product

United States

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